2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor. One common method involves the cyclization of 3,5-dimethyl-1H-pyrazole with 4-methylpyrimidine under acidic or basic conditions. The reaction can be carried out in solvents such as methanol or ethanol, with catalysts like glacial acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Contains a thiazole ring fused with a pyridine ring.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Features an imidazole ring fused with a thiadiazole ring.
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is unique due to its combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methylpyrimidine |
InChI |
InChI=1S/C10H12N4/c1-7-4-5-11-10(12-7)14-9(3)6-8(2)13-14/h4-6H,1-3H3 |
InChI Key |
AXYVVNGGPHICAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2C(=CC(=N2)C)C |
Origin of Product |
United States |
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